Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group, two phenyl rings, and a bis(cyanomethyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine oxide with bis(cyanomethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the bis(cyanomethyl)amino moiety.
Bis(cyanomethyl)amine: Contains the bis(cyanomethyl)amino group but lacks the phosphonate group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the bis(cyanomethyl)amino moiety
Uniqueness
Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate is unique due to its combination of a phosphonate group with a bis(cyanomethyl)amino moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
65951-56-6 |
---|---|
Molecular Formula |
C17H16N3O3P |
Molecular Weight |
341.30 g/mol |
IUPAC Name |
2-[cyanomethyl(diphenoxyphosphorylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C17H16N3O3P/c18-11-13-20(14-12-19)15-24(21,22-16-7-3-1-4-8-16)23-17-9-5-2-6-10-17/h1-10H,13-15H2 |
InChI Key |
QBEBYAVZOLTCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CN(CC#N)CC#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.